2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide 2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 681230-05-7
VCID: VC4209949
InChI: InChI=1S/C18H14N2OS2/c21-16(10-12-6-2-1-3-7-12)19-18-20-17-13-8-4-5-9-14(13)22-11-15(17)23-18/h1-9H,10-11H2,(H,19,20,21)
SMILES: C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CC4=CC=CC=C4
Molecular Formula: C18H14N2OS2
Molecular Weight: 338.44

2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

CAS No.: 681230-05-7

Cat. No.: VC4209949

Molecular Formula: C18H14N2OS2

Molecular Weight: 338.44

* For research use only. Not for human or veterinary use.

2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide - 681230-05-7

Specification

CAS No. 681230-05-7
Molecular Formula C18H14N2OS2
Molecular Weight 338.44
IUPAC Name 2-phenyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide
Standard InChI InChI=1S/C18H14N2OS2/c21-16(10-12-6-2-1-3-7-12)19-18-20-17-13-8-4-5-9-14(13)22-11-15(17)23-18/h1-9H,10-11H2,(H,19,20,21)
Standard InChI Key SIKHVWISLSODOP-UHFFFAOYSA-N
SMILES C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₈H₁₄N₂OS₂, with a molecular weight of 338.44 g/mol . Its IUPAC name, 2-phenyl-N-(4H-thiochromeno[4,3-d] thiazol-2-yl)acetamide, reflects a thiochromene ring fused to a thiazole moiety, with a phenyl-substituted acetamide group at position 2 of the thiazole (Figure 1). Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₈H₁₄N₂OS₂
Molecular Weight338.44 g/mol
SMILESC1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CC4=CC=CC=C4
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (two S, one O)
Topological Polar Surface Area94.8 Ų

Data sourced from PubChem .

The fused thiochromeno-thiazole system introduces rigidity, potentially enhancing binding affinity to biological targets. The acetamide side chain may facilitate hydrogen bonding interactions, a critical feature for pharmacokinetic optimization .

Synthesis and Structural Elucidation

The synthesis of 2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide typically involves multi-step reactions:

  • Thiochromene Precursor Formation: Thiochromene derivatives are synthesized via cyclocondensation of mercaptoacetophenones with α,β-unsaturated carbonyl compounds .

  • Thiazole Ring Construction: The thiazole moiety is introduced through Hantzsch thiazole synthesis, involving condensation of thioamide intermediates with α-haloketones .

  • Acetamide Functionalization: The final step involves coupling the thiazole-thiochromene core with phenylacetyl chloride under Schotten-Baumann conditions.

Key spectroscopic data for structural confirmation:

  • ¹H NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.4 ppm (acetamide methylene), and δ 3.9 ppm (thiazole NH).

  • MS: Molecular ion peak at m/z 338.44 (M⁺) .

Comparative Pharmacological Profiles

CompoundActivityMechanismReference
Les-2194Anticancer (IC₅₀ = 1.05 µg/mL)PPARγ agonism, apoptosis induction
A33Telomerase inhibitionDyskerin downregulation
2-phenyl-N-(4H-thiochromeno[...]Under investigationHypothesized: kinase inhibition

Structural analogs guide hypotheses for 2-phenyl-N-(4H-thiochromeno[...]’s mechanisms.

Challenges and Future Directions

  • Synthetic Optimization: Current yields for multi-step syntheses remain suboptimal (~40–60%). Flow chemistry or microwave-assisted methods could improve efficiency.

  • Target Identification: Computational docking studies are needed to identify putative targets (e.g., VEGFR-2, tubulin) .

  • Toxicity Profiling: Preliminary data on related compounds suggest hepatotoxicity at high doses (>100 µM) .

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